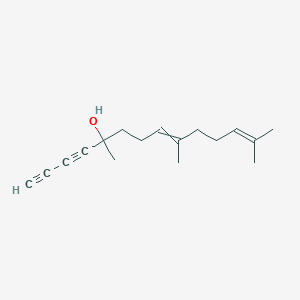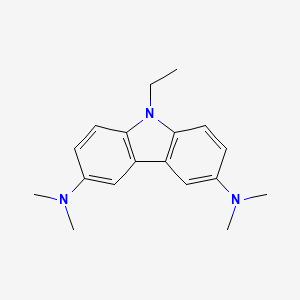methanone CAS No. 56765-85-6](/img/structure/B14630805.png)
[6-Bromo-1-(pyridin-2-yl)indolizin-3-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone: is a complex organic compound that features a bromine atom, a pyridine ring, and an indolizine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Aplicaciones Científicas De Investigación
6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Indolizine Derivatives: Compounds like indolizine and its derivatives share a similar core structure but differ in their substituents and functional groups.
Pyridine Derivatives: Compounds like pyridine and its derivatives also share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets 6-Bromo-1-(pyridin-2-yl)indolizin-3-ylmethanone apart is its unique combination of a bromine atom, a pyridine ring, and an indolizine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
56765-85-6 |
|---|---|
Fórmula molecular |
C20H13BrN2O |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
(6-bromo-1-pyridin-2-ylindolizin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H13BrN2O/c21-15-9-10-18-16(17-8-4-5-11-22-17)12-19(23(18)13-15)20(24)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
KEFVILGOXXSSQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C3N2C=C(C=C3)Br)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


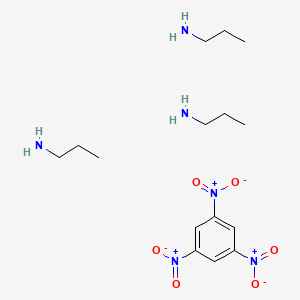
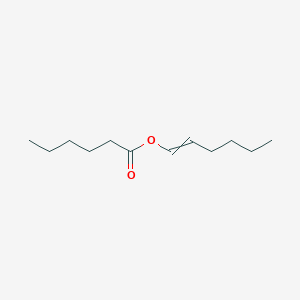


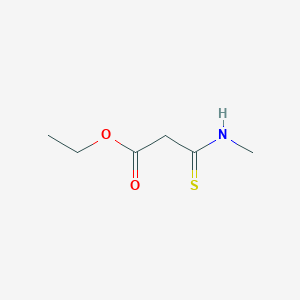
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
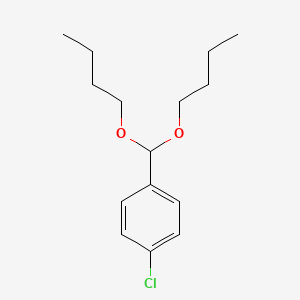


![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
